Almonertinib is a novel, highly selective third-generation EGFR-TKI [ ] developed for the treatment of non-small cell lung cancer (NSCLC) with specific genetic mutations [ ]. It is particularly effective against tumors exhibiting EGFR-sensitizing mutations and the T790M resistance mutation [ , ]. Its role in scientific research focuses on understanding its mechanisms of action, interactions with other drugs, and potential for overcoming acquired resistance in NSCLC.
Almonertinib (also known as HS-10296) was developed by Jiangsu Haosen Pharmaceutical Co., Ltd. It belongs to the class of small molecule inhibitors and is specifically categorized under targeted therapies for cancer treatment. The compound is recognized for its high selectivity and potency against various epidermal growth factor receptor mutations, which are prevalent in non-small cell lung cancer .
The synthesis of almonertinib involves several key steps that utilize advanced organic chemistry techniques. The process typically includes:
Specific synthetic routes may vary, but they generally follow established protocols for creating similar compounds in the class of epidermal growth factor receptor inhibitors .
Almonertinib has a complex molecular structure characterized by its ability to form covalent bonds with cysteine residues in the epidermal growth factor receptor. The molecular formula is , and it exhibits a molecular weight of approximately 428.52 g/mol.
Key structural features include:
The three-dimensional conformation of almonertinib enables effective interaction with the active site of the epidermal growth factor receptor, particularly with residues such as Cys797 .
Almonertinib undergoes several chemical reactions when interacting with biological systems:
The kinetics of these reactions are essential for understanding the drug's efficacy and safety profile in clinical applications .
Almonertinib exerts its therapeutic effects through a well-defined mechanism of action:
The detailed interaction between almonertinib and epidermal growth factor receptor mutations has been elucidated using docking studies and kinetic analyses .
Almonertinib exhibits several notable physical and chemical properties:
These properties are essential for formulating effective dosage forms that ensure optimal bioavailability and therapeutic efficacy .
Almonertinib is primarily utilized in oncology as a targeted therapy for non-small cell lung cancer patients exhibiting specific epidermal growth factor receptor mutations. Its ability to penetrate the central nervous system makes it particularly valuable for treating brain metastases associated with lung cancer.
Current research continues to explore its potential applications in combination therapies and its effectiveness against other malignancies characterized by similar mutations. Ongoing clinical trials aim to further establish its safety profile and therapeutic benefits across diverse patient populations .
Non-small cell lung cancer (NSCLC) represents 80–85% of all lung cancer cases, with epidermal growth factor receptor (EGFR) mutations serving as oncogenic drivers in 10–20% of Caucasian and approximately 50% of Asian patients [8]. The most prevalent mutations—exon 19 deletions (del19) and exon 21 L858R point substitutions—constitutively activate EGFR signaling, promoting tumor proliferation and survival [4] [8]. First- and second-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and afatinib improved progression-free survival (PFS) over chemotherapy (median PFS: 9–14 months). However, acquired resistance via the T790M gatekeeper mutation emerges in ~60% of patients, necessitating third-generation inhibitors [8] [4]. The geographic heterogeneity in mutation prevalence underscores the need for globally accessible EGFR-targeted therapies, particularly in Asian populations where EGFR mutations are highly frequent [2] [8].
Table 1: Epidemiologic Landscape of EGFR Mutations in NSCLC
Population | EGFR Mutation Prevalence | Most Common Mutations | Clinical Impact |
---|---|---|---|
Asian NSCLC | ~50% | del19, L858R | Higher TKI response rates |
Caucasian NSCLC | 10–20% | del19, L858R | Lower frequency but similar response |
T790M post-TKI | ~60% | Exon 20 substitution | Drives resistance to 1st/2nd-gen TKIs |
Almonertinib (HS-10296; C~30~H~35~N~7~O~2~) shares a core pyrimidine scaffold with other third-generation TKIs but incorporates unique structural moieties enhancing mutant selectivity [3] [5] [10]:
Compared to osimertinib’s pyrimidine-imidazole structure, almonertinib’s pyrimidine-amine linker and cyclopropyl-indole extension improve steric complementarity with T790M-mutant pockets. This reduces WT-EGFR binding, mitigating dermatologic and gastrointestinal toxicities [5] [9] [10].
Table 2: Structural Features of Third-Generation EGFR-TKIs
Compound | Core Structure | Key Substituents | Covalent Binding Group |
---|---|---|---|
Almonertinib | Pyrimidine-amine | Cyclopropyl-indole, dimethylaminoethyl-methylamino | Acrylamide |
Osimertinib | Pyrimidine-imidazole | Indole, anilino | Acrylamide |
Furmonertinib | Pyrimidine-amine | Morpholino, cyclopropyl | Acrylamide |
Almonertinib demonstrates superior in vitro potency against EGFR-sensitizing/T790M resistance mutations compared to osimertinib, while sparing WT-EGFR:
Table 3: Pharmacodynamic Comparison of Almonertinib vs. Osimertinib
Parameter | Almonertinib | Osimertinib | Biological Significance |
---|---|---|---|
IC~50~ EGFR~T790M~ | 0.37 nM | 0.53 nM | Enhanced suppression of resistance mutation |
IC~50~ EGFR~L858R/T790M~ | 0.29 nM | 0.42 nM | Improved dual-mutant targeting |
IC~50~ WT-EGFR | 3.39 nM | 1.1 nM | Reduced off-target toxicity risk |
Activity vs. L718Q | Partial | Minimal | Broader resistance coverage |
Key Resistance Biomarkers | IGFBP7, RFTN1 | C797S, MET amp | Non-overlapping escape mechanisms |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7